4-羟基-2-甲基-3-(3-氧代丁基)-喹啉-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

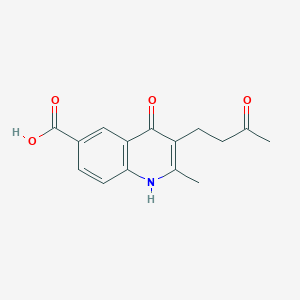

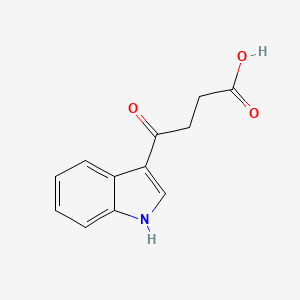

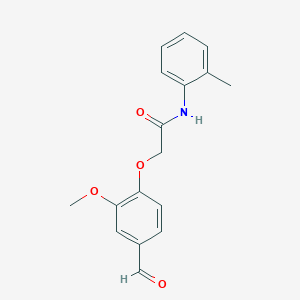

The compound of interest, 4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been the subject of various synthetic studies aimed at developing new therapeutic agents.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring through cyclization reactions. For instance, a new approach for the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives has been described, which involves the C-acylation of beta-keto esters with N-hydroxysuccinimide esters of anthranilic acids, leading to spontaneous cyclization to afford 3-ethoxycarbonyl-4-oxoquinoline derivatives . Similarly, other research has focused on the synthesis of novel quinolinecarboxylic acids with potential antimicrobial activity , and the synthesis of benzoxazoloquinoline derivatives using a tandem double ring closure reaction .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which can be substituted at various positions to yield compounds with different properties. The structure of these compounds is often confirmed using spectroscopic methods such as IR and NMR . The stereochemistry of related compounds has also been discussed, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization. These reactions are essential for introducing different substituents into the quinoline ring, which can significantly alter the chemical and biological properties of the compounds. For example, the reaction of esters of halogen derivatives of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids with 2-amino-4-methylthiazole yields hetarylamides with antitubercular activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline ring. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion. For instance, certain quinoline derivatives have shown improved serum levels and urinary recovery rates in rats, indicating better pharmacokinetic profiles . The peculiarities of the 1H NMR spectra of halo-substituted quinoline derivatives have been studied, providing insights into their structural features .

科学研究应用

缓蚀

喹啉衍生物(包括 4-羟基-2-甲基-3-(3-氧代丁基)-喹啉-6-羧酸)已被确定为有效的缓蚀剂。这些化合物通过配位键与表面金属原子形成高度稳定的螯合络合物,对金属腐蚀表现出良好的效果。该应用在材料科学和工程中尤为重要,在这些领域防止金属腐蚀至关重要 (Verma、Quraishi 和 Ebenso,2020 年)。

神经保护

在神经病学领域,色氨酸通过犬尿氨酸途径的代谢涉及神经毒素喹啉酸和神经保护剂犬尿酸。这些代谢物之间的平衡在各种神经系统疾病中至关重要。研究表明,操纵这一途径可以为神经保护提供新的治疗靶点,可能有利于治疗脑缺血和阿尔茨海默病等疾病 (Vámos 等人,2009 年)。

抗氧化性能

羟基肉桂酸 (HCA) 的抗氧化性能(通过其官能团可能与喹啉衍生物在结构上相关)已得到广泛综述。这些化合物由于其构效关系,表现出显着的生物学特性。芳香环和羧酸官能团的修饰影响它们的抗氧化活性,表明喹啉衍生物也可以探索其抗氧化能力 (Razzaghi-Asl 等人,2013 年)。

药物合成

由生物质生产的关键构件左旋戊二酸具有羰基和羧基官能团,使其在药物合成中具有多样性和独特性。因此,具有类似官能团的喹啉衍生物(如 4-羟基-2-甲基-3-(3-氧代丁基)-喹啉-6-羧酸)可以在新药的合成中发挥重要作用,降低合成成本并简化步骤 (Zhang 等人,2021 年)。

属性

IUPAC Name |

2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-8(17)3-5-11-9(2)16-13-6-4-10(15(19)20)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHKBKSXZCDVHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)